molecular formula C16H14N6O6S B14167995 butyl 3,5-dinitro-2-(5H-purin-6-ylsulfanyl)benzoate CAS No. 59921-62-9

butyl 3,5-dinitro-2-(5H-purin-6-ylsulfanyl)benzoate

Cat. No.: B14167995
CAS No.: 59921-62-9
M. Wt: 418.4 g/mol
InChI Key: WLGDCCXMPTZPAQ-UHFFFAOYSA-N
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Description

Butyl 3,5-dinitro-2-(5H-purin-6-ylsulfanyl)benzoate is a complex organic compound with a unique structure that combines a benzoate ester with a purine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 3,5-dinitro-2-(5H-purin-6-ylsulfanyl)benzoate typically involves a multi-step process. The starting materials include 3,5-dinitrobenzoic acid and a purine derivative. The reaction conditions often require the use of a strong base and an appropriate solvent to facilitate the esterification and subsequent coupling reactions.

    Esterification: The first step involves the esterification of 3,5-dinitrobenzoic acid with butanol in the presence of a strong acid catalyst such as sulfuric acid.

    Coupling Reaction: The esterified product is then reacted with a purine derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Butyl 3,5-dinitro-2-(5H-purin-6-ylsulfanyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common nucleophiles include amines and alcohols.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Butyl 3,5-dinitro-2-(5H-purin-6-ylsulfanyl)benzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infections and as an anticancer agent.

    Industry: Used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of butyl 3,5-dinitro-2-(5H-purin-6-ylsulfanyl)benzoate involves its interaction with specific molecular targets and pathways. The nitro groups are believed to play a crucial role in its biological activity by interfering with cellular processes such as DNA replication and protein synthesis. The compound may also disrupt cell membranes and inhibit the synthesis of essential biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • Butyl 3,5-dinitrobenzoate
  • Ethyl 3,5-dinitrobenzoate
  • Propyl 3,5-dinitrobenzoate

Uniqueness

Butyl 3,5-dinitro-2-(5H-purin-6-ylsulfanyl)benzoate is unique due to the presence of the purine moiety, which imparts additional biological activity and specificity compared to other similar compounds. The combination of the nitro groups and the purine derivative enhances its potential as a therapeutic agent and a versatile reagent in chemical synthesis.

Properties

CAS No.

59921-62-9

Molecular Formula

C16H14N6O6S

Molecular Weight

418.4 g/mol

IUPAC Name

butyl 3,5-dinitro-2-(5H-purin-6-ylsulfanyl)benzoate

InChI

InChI=1S/C16H14N6O6S/c1-2-3-4-28-16(23)10-5-9(21(24)25)6-11(22(26)27)13(10)29-15-12-14(18-7-17-12)19-8-20-15/h5-8,12H,2-4H2,1H3

InChI Key

WLGDCCXMPTZPAQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])SC2=NC=NC3=NC=NC32

Origin of Product

United States

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